molecular formula C10H5BrF3N B2939849 4-Bromo-8-(trifluoromethyl)isoquinoline CAS No. 1780593-58-9

4-Bromo-8-(trifluoromethyl)isoquinoline

Cat. No.: B2939849
CAS No.: 1780593-58-9
M. Wt: 276.056
InChI Key: CWMSASSMSQZJJF-UHFFFAOYSA-N
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Description

“4-Bromo-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5BrF3N . It is used in laboratory settings and is not widely available for commercial use .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was achieved through an electrocyclic reaction catalyzed by palladium . Another study discussed the syntheses of ring-fluorinated isoquinolines and pyridine-ring-trifluoromethylated isoquinolines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .

Scientific Research Applications

Synthesis of Complex Molecules

A study by He et al. (2016) discusses the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This process highlights the compound's role in synthesizing complex structures that could have broader applications in chemical synthesis and possibly in pharmaceuticals (He et al., 2016).

Coordination Chemistry and Metal Complexes

The work by Enders, Kohl, and Pritzkow (2001) on the synthesis and coordination behavior of new (8-quinolyl)cyclopentadienyl ligand showcases the application of bromoquinoline derivatives in forming metal complexes. These complexes are interesting for their potential uses in materials science, particularly due to their solvatochromism and structural properties, which could be leveraged in designing optical materials (Enders et al., 2001).

Novel Reaction Mechanisms

A research article by Huang et al. (2009) explores multicomponent reactions (MCRs) involving pyridines, α-bromo ketones, and silylaryl triflates as aryne precursors. This study demonstrates the compound's utility in facilitating the synthesis of pyrido[2,1-a]isoindoles, which have potential applications in the development of antitumor drugs and fluorescent materials (Huang et al., 2009).

Photocatalysis and Light-Induced Reactions

Zeng et al. (2022) utilized 2-bromo-3,3,3-trifluoropropene (BTP), showcasing a photocatalytic defluorinative reaction with N-aryl amino acids. This research underscores the potential of bromo- and trifluoromethyl-substituted compounds in photocatalytic applications, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, which could find applications in the development of novel materials (Zeng et al., 2022).

Magnetic Materials

Wang et al. (2016) studied phenoxo-O bridged lanthanide(III) dinuclear complexes, revealing how different β-diketonate coligands can modulate the single-molecule magnet behavior of these complexes. This research points to the significance of bromo- and trifluoromethyl-substituted isoquinolines in the design and synthesis of magnetic materials with tunable properties (Wang et al., 2016).

Mechanism of Action

The mechanism of action of “4-Bromo-8-(trifluoromethyl)isoquinoline” is not well-documented. Isoquinolines, in general, are found in many natural products and synthetic pharmaceuticals .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2,8-bis(trifluoromethyl)quinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-bromo-8-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-5-15-4-7-6(9)2-1-3-8(7)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSASSMSQZJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780593-58-9
Record name 4-bromo-8-(trifluoromethyl)isoquinoline
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